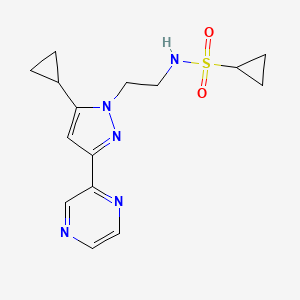

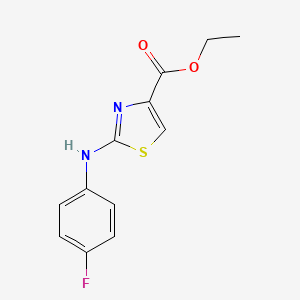

3-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Molecular Structure Analysis

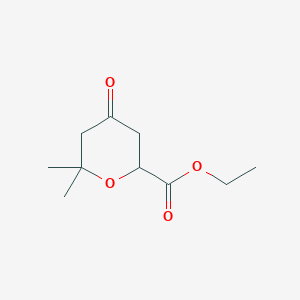

The molecular structure of this compound is complex, involving a trifluoromethyl group, a phenoxy group, a pyrrolidin group, and a pyrazine group. The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Scientific Research Applications

Heterocyclic Synthesis

3-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile and related compounds play a significant role in the synthesis of various heterocyclic compounds. These heterocycles are crucial in numerous fields, including medicinal chemistry and materials science. For instance, enaminonitriles are used as key intermediates in the synthesis of pyrazole, pyridine, and pyrimidine derivatives, as illustrated by the work of Fadda et al. (2012) in their synthesis of new heterocyclic compounds with potential biological activity (Fadda et al., 2012).

Antimicrobial and Anticancer Applications

Compounds like this compound have been used in the synthesis of new pyridines with significant antimicrobial and anticancer activities. Elewa et al. (2021) synthesized new pyridine derivatives from related carbonitriles and evaluated their antimicrobial and antitumor activities (Elewa et al., 2021).

Material Chemistry

These compounds also find applications in material chemistry. For example, the catalytic properties of pyrazine-2-carbonitrile derivatives have been explored by Karslyan et al. (2013) for the oxygenation of saturated and aromatic hydrocarbons (Karslyan et al., 2013).

Corrosion Inhibition

The derivatives of pyrazine-2-carbonitrile have been studied for their corrosion inhibition properties. Sudheer and Quraishi (2015) investigated aryl pyrazole pyridine derivatives as inhibitors against copper corrosion, demonstrating the diverse applicability of these compounds in industrial contexts (Sudheer & Quraishi, 2015).

Surface Chemistry

Additionally, these compounds are relevant in surface chemistry studies, as seen in research by Layman and Hemminger (2004), where interactions of pyrazine with hydroxylated surfaces were examined for insights into acid/base complex formation (Layman & Hemminger, 2004).

Safety and Hazards

properties

IUPAC Name |

3-[1-[2-[3-(trifluoromethyl)phenoxy]acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O3/c19-18(20,21)12-2-1-3-13(8-12)27-11-16(26)25-7-4-14(10-25)28-17-15(9-22)23-5-6-24-17/h1-3,5-6,8,14H,4,7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDOVPLSHXDKCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)COC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-amino-1-(3-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2867377.png)

![2-chloro-6-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2867379.png)

![Pyrido[2,3-D]pyridazin-5(6H)-one](/img/structure/B2867382.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxybenzamide](/img/structure/B2867385.png)

![4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2867386.png)

![3-(3,4-Dimethylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2867394.png)